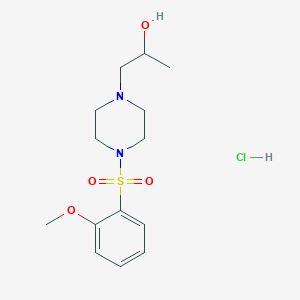
1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride is a chemical compound that features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group
作用机制
Target of Action
The primary targets of 1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride are the α1-adrenergic receptors (α1-AR) and the 5HT-1A receptor . These receptors play a crucial role in regulating blood pressure and central nervous system function .
Mode of Action
This compound acts as an antagonist at the α1-AR, inhibiting the action of catecholamines and leading to a decrease in blood pressure . It also crosses the blood-brain barrier and activates the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
The compound’s action on α1-AR and 5HT-1A receptors affects the biochemical pathways involved in blood pressure regulation and neurotransmission . By inhibiting the reuptake and inducing the release of monoamine neurotransmitters, it influences the signaling pathways that control vascular smooth muscle contraction and relaxation .
Pharmacokinetics
Related compounds have been found to exhibit acceptable pharmacokinetic profiles, suggesting potential for good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in peripheral blood pressure without affecting heart rate or intracranial blood pressure . Its activation of the 5HT-1A receptor in the brain results in central antihypertensive activity .
准备方法
The synthesis of 1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 1-(2-methoxyphenyl)piperazine and oxetane.
Reaction Conditions: The addition reaction is catalyzed by ytterbium triflate (Yb(OTf)3) in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol.
Purification: The intermediate is purified by recrystallization from optimized solvents, which is beneficial for large-scale production.
Final Steps: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, followed by hydrochloric acid treatment to obtain the hydrochloride salt.
化学反应分析
1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxyphenyl and sulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The products of these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the piperazine ring or the aromatic substituents.
科学研究应用
1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of hypertension and other cardiovascular conditions.
Biological Research: The compound’s interactions with various biological targets, such as receptors and enzymes, are of interest for understanding its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with pharmaceutical relevance.
相似化合物的比较
1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride can be compared to other similar compounds:
Similar Compounds: Compounds like urapidil and trazodone share structural similarities and pharmacological properties.
Uniqueness: The presence of both methoxyphenyl and sulfonyl groups in the piperazine ring distinguishes it from other compounds, potentially offering unique pharmacological effects.
属性
IUPAC Name |
1-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S.ClH/c1-12(17)11-15-7-9-16(10-8-15)21(18,19)14-6-4-3-5-13(14)20-2;/h3-6,12,17H,7-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRECVWZTTJZKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














